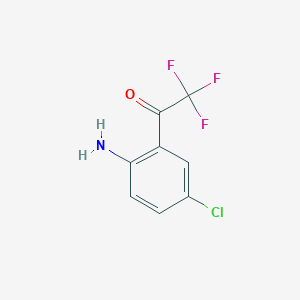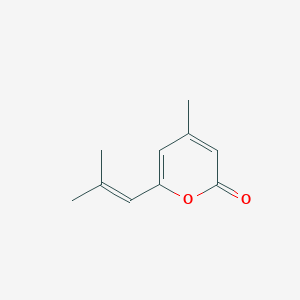
4-Methyl-6-(2-methylprop-1-en-1-yl)-2H-pyran-2-one
概要
説明
4-Methyl-6-(2-methylprop-1-en-1-yl)-2H-pyran-2-one, also known as Methyl dihydrojasmonate (MDJ), is a synthetic fragrance compound that is widely used in the perfume industry. It has a sweet, floral scent that is similar to jasmine, and is often used as a substitute for natural jasmine oil. In recent years, there has been growing interest in the scientific research applications of MDJ, particularly in the fields of biochemistry and physiology.
科学的研究の応用
MDJ has been the subject of numerous scientific studies, particularly in the areas of biochemistry and physiology. It has been shown to have a variety of effects on the human body, including anti-inflammatory, antioxidant, and anti-cancer properties. In addition, it has been found to have a positive impact on mood and cognitive function, making it a potential candidate for use in the treatment of depression and other mood disorders.
作用機序
The exact mechanism of action of MDJ is not fully understood, but it is believed to act on a number of different pathways in the body. It has been shown to inhibit the activity of the enzyme cyclooxygenase, which is involved in the production of inflammatory compounds in the body. It has also been found to increase the activity of antioxidant enzymes, which can help to protect cells from oxidative damage.
生化学的および生理学的効果
MDJ has been shown to have a variety of biochemical and physiological effects on the body. It has been found to have anti-inflammatory properties, which may make it useful in the treatment of conditions such as arthritis and inflammatory bowel disease. In addition, it has been shown to have antioxidant properties, which can help to protect cells from oxidative damage and may help to prevent the development of certain types of cancer.
実験室実験の利点と制限
One of the advantages of using MDJ in lab experiments is that it is a relatively stable compound that is easy to synthesize. In addition, it has a well-defined chemical structure, which makes it easy to study using a variety of analytical techniques. However, one of the limitations of using MDJ is that it is a synthetic compound, and may not accurately reflect the properties of natural compounds found in the body.
将来の方向性
There are a number of potential future directions for research on MDJ. One area of interest is the potential use of MDJ in the treatment of mood disorders such as depression and anxiety. Another area of interest is the potential use of MDJ as a natural insect repellent, due to its floral scent. Finally, there is interest in exploring the potential of MDJ as a natural preservative in the food and cosmetic industries, due to its antioxidant properties.
特性
IUPAC Name |
4-methyl-6-(2-methylprop-1-enyl)pyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7(2)4-9-5-8(3)6-10(11)12-9/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYCIJXFRURCND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC(=C1)C=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70541854 | |
| Record name | 4-Methyl-6-(2-methylprop-1-en-1-yl)-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70541854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one | |
CAS RN |
4394-72-3 | |
| Record name | 4-Methyl-6-(2-methylprop-1-en-1-yl)-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70541854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



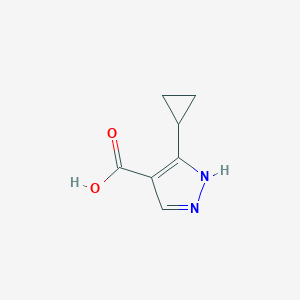
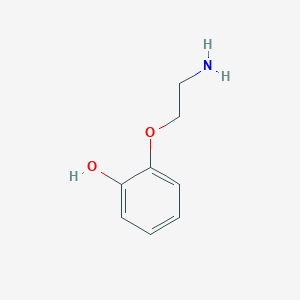
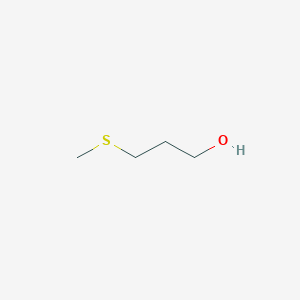

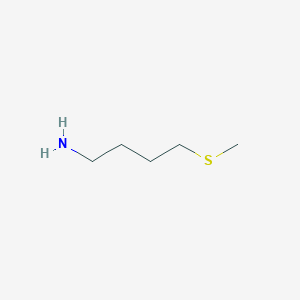
![(s)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine](/img/structure/B20134.png)

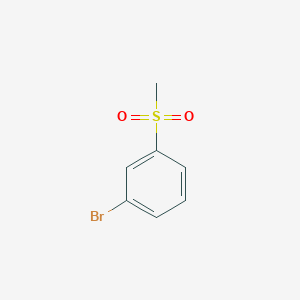
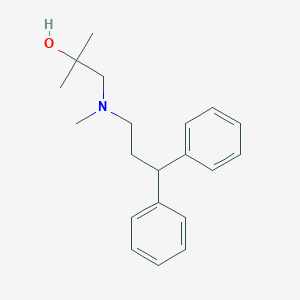
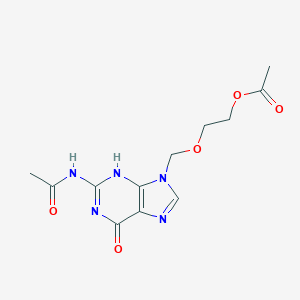
![2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid](/img/structure/B20149.png)
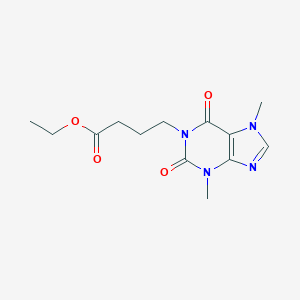
![8-Fluoro-4H-thieno[3,2-c]chromene-2-carboxylic acid](/img/structure/B20153.png)
